4-((1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide
Description
This compound features a thieno[3,2-d]pyrimidine-2,4-dione core, a bicyclic heteroaromatic system fused with a thiophene ring. Key structural attributes include:
- 1-(2-Chloro-4-fluorobenzyl) substitution: Introduces electron-withdrawing halogens (Cl, F) at the benzyl group, enhancing metabolic stability and influencing target binding.
- 3-(Methylcyclohexane) linkage: A cyclohexane ring at position 3, substituted at position 4 with an N-isopropylcarboxamide group. This moiety likely modulates lipophilicity and conformational flexibility.
Properties
IUPAC Name |
4-[[1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propan-2-ylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClFN3O3S/c1-14(2)27-22(30)16-5-3-15(4-6-16)12-29-23(31)21-20(9-10-33-21)28(24(29)32)13-17-7-8-18(26)11-19(17)25/h7-11,14-16H,3-6,12-13H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVDUEAGMMJCKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide is a complex organic molecule with potential biological activities that make it of interest in medicinal chemistry. This article reviews the biological activity of this compound, detailing its mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 524.0 g/mol. The structure comprises a thienopyrimidine core, a benzamide moiety, and an isopropyl group attached to a cyclohexanecarboxamide.
| Property | Value |
|---|---|
| Molecular Formula | C26H30ClFN3O4S |
| Molecular Weight | 524.0 g/mol |
| IUPAC Name | This compound |
| InChI Key | AEWNGAPISCFMTH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Its mechanism of action may involve:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies suggest that thienopyrimidine derivatives can inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes .
- Receptor Modulation: The presence of functional groups allows the compound to bind to various receptors, potentially modulating signaling pathways relevant to disease states.
Anticancer Activity
Recent studies have explored the anticancer potential of thienopyrimidine derivatives. For example:
- Case Study: A derivative similar to the compound was evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- Research Findings: In vitro studies demonstrated that compounds with similar structures inhibited COX-2 and LOX enzymes, leading to decreased production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The biological activity extends to antimicrobial properties:
- Study Results: Compounds derived from thienopyrimidine frameworks exhibited antibacterial effects against various strains, indicating their potential use in developing new antibiotics .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s thieno[3,2-d]pyrimidine-2,4-dione core distinguishes it from analogues with pyrazolo-pyrimidine (e.g., Example 53 in ) or pyrrole-carboxamide (e.g., DM-11 in ) backbones. The thiophene fusion may enhance π-π stacking interactions compared to oxygen-containing chromen systems (e.g., ’s Example 53) .
Substituent Analysis
Key Observations:
- Halogenation : The target’s 2-chloro-4-fluorobenzyl group balances electronegativity and steric bulk, whereas DM-11’s 2,4-dichlorobenzyl may increase hydrophobicity .
- Carboxamide Groups : The N-isopropyl substituent in the target compound likely enhances lipophilicity compared to DM-11’s pyridin-3-ylmethyl group or Example 53’s isopropylbenzamide .
- Cyclohexane vs.
Physicochemical Properties
- Melting Point : Example 53 (175–178°C) suggests crystalline stability, while the target compound’s melting point remains uncharacterized.
- Solubility: The hydroxyl group in ’s compound improves aqueous solubility compared to the target’s halogenated, non-polar substituents .
Research Implications and Limitations
- Knowledge Gaps: Biological activity data (e.g., IC50, binding affinity) for the target compound is absent in the provided evidence, limiting functional comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
